molecular formula C9H12N2O B12903652 3-Methyl-1-(pyrazin-2-yl)butan-2-one CAS No. 6303-74-8

3-Methyl-1-(pyrazin-2-yl)butan-2-one

Katalognummer: B12903652
CAS-Nummer: 6303-74-8
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: WISWEPICSZRJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(pyrazin-2-yl)butan-2-one is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C9H12N2O and is characterized by the presence of a pyrazine ring attached to a butanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with pyrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(pyrazin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(pyrazin-2-yl)butan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1-(pyrazin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

6303-74-8

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

3-methyl-1-pyrazin-2-ylbutan-2-one

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)5-8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3

InChI-Schlüssel

WISWEPICSZRJMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CC1=NC=CN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.